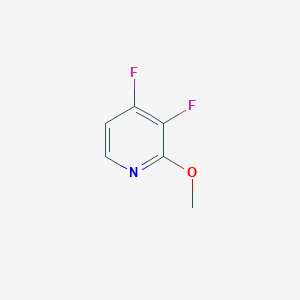

3,4-Difluoro-2-methoxypyridine

Description

Structure

3D Structure

Properties

CAS No. |

1227574-42-6 |

|---|---|

Molecular Formula |

C6H5F2NO |

Molecular Weight |

145.11 g/mol |

IUPAC Name |

3,4-difluoro-2-methoxypyridine |

InChI |

InChI=1S/C6H5F2NO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 |

InChI Key |

SLFKHVMCPIHBRX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3,4 Difluoro 2 Methoxypyridine Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic systems like pyridines. The presence of electron-withdrawing substituents, such as fluorine atoms, and a leaving group on the pyridine (B92270) ring facilitates this reaction.

Influence of Fluorine and Methoxy (B1213986) Substituents on SNAr Reactivity

The reactivity of pyridine derivatives in SNAr reactions is significantly influenced by the electronic properties of their substituents. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which increases the electrophilicity of the carbon atom it is attached to. organicchemistrytutor.com This makes the carbon more susceptible to nucleophilic attack. In the context of SNAr, fluorine is often the best leaving group among the halogens due to its ability to polarize the C-F bond, even though it is a poor leaving group in other reaction types. organicchemistrytutor.comresearchgate.net The order of leaving group ability in activated aryl substrates is typically F > NO₂ > Cl ≈ Br > I. researchgate.net

The methoxy group (-OCH₃), on the other hand, is generally considered an electron-donating group through its +M (mesomeric) effect. akjournals.com This effect can increase the electron density of the aromatic system, potentially making SNAr reactions less favorable. akjournals.com However, the position of the methoxy group relative to the reaction center and other substituents is crucial. In some cases, the inductive effect (-I) of the oxygen atom can also play a role.

The development of methods for the late-stage functionalization of complex molecules has highlighted the utility of SNAr reactions on fluorinated pyridines. acs.org Mild reaction conditions have been developed for the substitution of 2-fluoropyridines with a wide array of nucleophiles, including those derived from alcohols, phenols, amines, amides, and thiols. acs.org This demonstrates the synthetic utility of the C-F bond as a handle for introducing diverse functionalities.

Regioselectivity and Site-Selectivity in Nucleophilic Displacements

Regioselectivity in SNAr reactions on polysubstituted pyridines is a complex issue governed by a combination of electronic and steric factors. The position of attack by the nucleophile is determined by the relative stability of the Meisenheimer complex, a negatively charged intermediate formed during the reaction. libretexts.orglibretexts.org Electron-withdrawing groups, particularly in the ortho and para positions relative to the leaving group, stabilize this intermediate and direct the substitution to that site. libretexts.orglibretexts.org

In the case of 3,4-difluoro-2-methoxypyridine, there are two potential leaving groups (the fluorine atoms at C3 and C4). The regioselectivity of nucleophilic displacement will depend on which fluorine atom is preferentially substituted. Computational studies and experimental observations on related systems provide insights into the likely outcome.

Electronic Effects: The pyridine nitrogen atom is strongly electron-withdrawing, and its effect is most pronounced at the C2 and C4 positions. This would suggest that the C4-fluorine is more activated towards nucleophilic attack than the C3-fluorine. The methoxy group at C2, being electron-donating, would further disfavor attack at the adjacent C3 position.

Steric Hindrance: The methoxy group at the C2 position can sterically hinder the approach of a nucleophile to the C3 position, making attack at the C4 position more favorable.

Studies on dichloropyrimidines have shown that the regioselectivity of SNAr reactions is highly sensitive to the electronic nature of other substituents on the ring. wuxiapptec.comwuxiapptec.com For example, an electron-donating group at the C6 position of 2,4-dichloropyrimidine (B19661) can reverse the usual C4 selectivity to favor C2 substitution. wuxiapptec.com While not a direct analog, this highlights the subtle interplay of electronic effects in determining the site of reaction.

Recent research has demonstrated that regioselectivity in SNAr can be controlled by reaction conditions. For instance, in the etherification of 2,4-difluoroarylcarboxamides, the ortho/para regioselectivity could be varied from >500:1 to 1:~20 by changing the reaction conditions, particularly the nature of the cation in the alkoxide nucleophile. nih.gov This suggests that for this compound, the choice of nucleophile and reaction conditions could potentially be used to tune the regioselectivity of the substitution.

Metal-Mediated and Catalytic Transformations

Metal-mediated and catalytic reactions provide powerful tools for the functionalization of pyridine rings, often offering different reactivity patterns compared to traditional nucleophilic substitutions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming carbon-carbon bonds. The Suzuki-Miyaura and Negishi reactions are particularly prominent in the synthesis of biaryl compounds and other complex molecules.

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. For analogs of this compound, the fluorine atoms are generally not displaced in Suzuki-Miyaura reactions. Instead, a bromo or iodo substituent is typically required as the leaving group. For instance, the synthesis of 5-(3,5-difluorophenyl)-2-methoxypyridine (B1445569) can be achieved via the Suzuki-Miyaura coupling of 5-bromo-2-methoxypyridine (B44785) with 3,5-difluorophenylboronic acid. The reactivity in these couplings generally follows the trend I > Br > Cl >> F. orgsyn.org

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide or triflate, also catalyzed by a palladium or nickel complex. rsc.org Negishi couplings are known for their high functional group tolerance and can be effective for coupling with heterocyclic halides. orgsyn.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, a halogen other than fluorine is typically required on the pyridine ring for the reaction to proceed efficiently. Studies on halopyridines have shown that while bromo- and iodopyridines are effective substrates, chloropyridines are often less reactive or ineffectual. orgsyn.orgrsc.org

The presence of fluorine and methoxy substituents can influence the efficiency of cross-coupling reactions by altering the electronic properties of the pyridine ring. The electron-withdrawing nature of the fluorine atoms can impact the oxidative addition step of the catalytic cycle.

Table 1: Examples of Cross-Coupling Reactions on Substituted Pyridines

| Coupling Reaction | Pyridine Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-2-methoxypyridine | 3,5-Difluorophenylboronic acid | Pd catalyst, base | 5-(3,5-Difluorophenyl)-2-methoxypyridine | |

| Suzuki-Miyaura | Iodo(difluoroenol) derivatives | Potassium trifluoroborates | Pd catalyst, base | Coupled products | nih.gov |

| Negishi | 2-Bromo-5-(tri-n-butylstannyl)pyridine | Arylzinc chlorides | Pd catalyst | Aryl-substituted pyridylstannanes | acs.org |

| Negishi | 5-Substituted 2-chloropyridines | Organozinc reagents | Pd/tBu₃P | 5-Substituted 2,2'-bipyridines | organic-chemistry.org |

| Negishi | 2-Heterocyclic organozinc reagents | Aryl chlorides | Pd₂(dba)₃/X-Phos | 2-Aryl-substituted pyridines | organic-chemistry.org |

C-H Activation and Selective C-H Functionalization

Direct C-H activation offers a more atom-economical approach to functionalizing pyridine rings, as it avoids the need for pre-functionalization with a leaving group. However, achieving regioselectivity in C-H activation of pyridines can be challenging due to the presence of multiple C-H bonds with different reactivities. nih.gov

For pyridine and its derivatives, C-H functionalization can be directed by the electronic properties of the ring and its substituents. The pyridine nitrogen makes the C-H bonds at the α-positions (C2 and C6) more acidic and susceptible to deprotonation or metalation. researchgate.net However, direct C-H fluorination of pyridines has been achieved with high selectivity at the C2 position using reagents like silver(II) fluoride (B91410) (AgF₂). researchgate.net This method is inspired by the classic Chichibabin amination reaction. researchgate.netpkusz.edu.cn

In the context of this compound analogs, the existing substituents will strongly influence the regioselectivity of any C-H activation.

The methoxy group at C2 is a directing group that can facilitate ortho-metalation. However, the C3 position is already substituted with a fluorine atom.

The fluorine atoms at C3 and C4 are electron-withdrawing, which can influence the acidity of the remaining C-H bonds at C5 and C6.

The pyridine nitrogen activates the α-positions (C2 and C6). Since C2 is substituted, C6 becomes a likely site for C-H functionalization.

Research on the C-H arylation of pyridines with electron-withdrawing substituents has shown that high regioselectivity can be achieved at the C3 and C4 positions, complementing methods that are selective for the C2 position. nih.gov For a substrate like 3-fluoropyridine (B146971), C-4 arylation occurs with excellent regioselectivity. nih.gov This suggests that for this compound, the C5 and C6 positions would be the most likely sites for C-H functionalization, with the precise location depending on the specific catalytic system employed.

Reactivity of Organometallic Intermediates

Directed ortho-metalation (DoM) is a powerful strategy where a substituent on the aromatic ring directs deprotonation to an adjacent position. The methoxy group is a well-known directing group for lithiation. In the case of 3-methoxypyridine (B1141550), deprotonation can occur at either the C2 or C4 position, depending on the base and reaction conditions. researchgate.net For this compound, the C2 position is occupied by the methoxy group itself, and the C3 position has a fluorine substituent. Therefore, the directing effect of the methoxy group is less straightforward.

The formation of organometallic intermediates from this compound could potentially be achieved through halogen-metal exchange if a bromo or iodo substituent is present, or through direct deprotonation (metalation) of a C-H bond. The presence of the fluorine atoms will increase the acidity of the ring C-H protons, potentially facilitating deprotonation. researchgate.net

Radical Reactions and Their Application in Pyridine Functionalization

The functionalization of pyridine rings through radical-mediated pathways represents a powerful strategy for the introduction of a wide array of substituents, a task that can be challenging via traditional ionic chemistry due to the electron-deficient nature of the heterocycle. wikipedia.orgnih.gov Radical reactions, particularly those involving C–H activation, offer a direct and atom-economical approach to modifying the pyridine core. The reactivity of substituted pyridines, such as analogs of this compound, in these transformations is governed by a combination of the inherent electronic properties of the pyridine nucleus and the influence of its substituents.

The classic Minisci reaction, a cornerstone of radical chemistry on heteroaromatics, typically involves the addition of a nucleophilic radical to a protonated pyridine ring. wikipedia.orgmdpi.com This process favors functionalization at the electron-deficient α (C2, C6) and γ (C4) positions. mdpi.com For a substrate like this compound, the fluorine atoms act as strong electron-withdrawing groups, further deactivating the ring towards electrophilic attack but enhancing its reactivity towards nucleophilic radicals. Conversely, the methoxy group at the C2 position is electron-donating through resonance. The interplay of these electronic effects, combined with steric hindrance from the methoxy group, would be expected to direct incoming radicals primarily to the C6 and potentially the C5 positions, although direct experimental evidence for this specific substitution pattern on this compound is not extensively documented in the literature.

Modern advancements in photoredox catalysis have significantly expanded the scope and applicability of radical functionalization under mild conditions. nih.govnih.gov These methods allow for the generation of a diverse range of alkyl radicals from precursors such as carboxylic acids, alkyl boronic acids, and alkyl halides, which can then be used to functionalize pyridines. nih.gov

Recent studies have demonstrated the feasibility of regioselective C–H difluoromethylation of pyridines through a dearomatization-rearomatization strategy, which allows for functionalization at the meta-position (C3 or C5), a site typically difficult to access in classical Minisci reactions. nih.gov This approach involves the initial transformation of the pyridine into an electron-rich oxazino pyridine intermediate, which then undergoes radical difluoromethylation. nih.gov Such a strategy could foreseeably be applied to analogs of this compound to achieve functionalization at the C5 position. The general applicability of this method is highlighted by the successful difluoromethylation of a 3-methoxypyridine derivative. nih.gov

Furthermore, the radical functionalization of N-methoxypyridinium salts, which are highly reactive towards alkyl radicals, presents another viable pathway. nih.govchemrxiv.org This method proceeds under neutral conditions and has been shown to be effective for a variety of substituted pyridines. nih.gov

While specific research on the radical reactions of this compound is limited, the reactivity of closely related fluorinated and methoxylated pyridine analogs provides valuable insights. For instance, the reaction of 2-azido-3,5,6-trifluoro-4-methoxypyridine with acrylonitrile (B1666552) to form an aziridine (B145994) suggests the potential for radical or nitrene-mediated pathways. rsc.org

The following tables summarize findings from studies on analogous compounds, illustrating the conditions and outcomes of radical functionalization reactions on the pyridine core.

| Substrate | Radical Source | Key Reagents | Solvent | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| Oxazino-pyridine derived from 3-methoxypyridine | PDFA (pyruvic acid difluoro-methyl ester) | (NH4)2S2O8 | DCE/H2O | 58 | meta-C-H difluoromethylation |

| Substrate | Radical Precursor | Initiator/Conditions | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| N-methoxy-2,6-lutidinium tetrafluoroborate | Cyclohexene/Catecholborane | DTBHN, 80 °C | DCE | 4-cyclohexyl-2,6-lutidine | 75 |

| N-methoxylepidinium tetrafluoroborate | Triethylborane | O2 (trace), rt | CH2Cl2 | 4-ethyllepidine | 79 |

These examples underscore the potential for applying modern radical functionalization techniques to complex pyridine scaffolds like this compound to generate novel derivatives. The precise control of regioselectivity remains a key challenge, often dictated by a subtle balance of electronic and steric factors, as well as the specific reaction strategy employed. nih.gov

Derivatization and Selective Functionalization Strategies for Structural Elaboration

Introduction of Diverse Functional Groups

The pyridine (B92270) ring, activated by its fluorine and methoxy (B1213986) substituents, can undergo several reactions to introduce a range of functional groups at its vacant positions.

The introduction of a carboxyl group onto the pyridine ring is typically achieved through regioselective metalation followed by quenching with carbon dioxide. researchgate.net For fluorinated pyridines, such as 2,3-difluoropyridine, the concept of "regioexhaustive substitution" has been successfully applied, allowing for carboxylation at each vacant position. researchgate.net This is accomplished by employing either a chlorine atom as a neighboring site-activating protective group or a trimethylsilyl (B98337) group as a neighboring site-screening protective group to direct the metalation. researchgate.net A similar strategy can be inferred for 3,4-difluoro-2-methoxypyridine to introduce a carboxylic acid group at the C-5 or C-6 position.

Once the carboxylic acid is installed, standard esterification procedures can be employed to generate the corresponding esters. ambeed.com

| Reaction | Reagents & Conditions | Target Position | Expected Product |

| Directed Metalation-Carboxylation | 1. Deprotonation with a strong base (e.g., LiTMP) in the presence of directing groups. 2. Quenching with CO₂. researchgate.net | C-5 or C-6 | This compound-5-carboxylic acid or this compound-6-carboxylic acid |

| Esterification | Carboxylic acid derivative, alcohol, acid catalyst (e.g., H₂SO₄). ambeed.com | Carboxyl group | Corresponding methyl, ethyl, or other alkyl esters |

Table 1: Conceptual strategies for carboxylation and esterification of this compound.

Amine and amide functionalities can be incorporated through several synthetic routes. Amination can occur via nucleophilic aromatic substitution (SNAr) of a fluorine atom or by using a pre-aminated starting material. For example, 5-bromo-2-methoxypyridin-3-amine (B1520566) has been used as a key intermediate in the synthesis of more complex molecules. nih.gov The reaction of this amine with sulfonyl chlorides yields sulfonamides, demonstrating a method for N-functionalization. nih.gov

Furthermore, studies on related 2,6-dihalopyridine-3-carboxylic esters show that reactions with amines like methylamine (B109427) can proceed regioselectively, with the choice of solvent being crucial for directing the substitution to the desired position. pharm.or.jpresearchgate.net Amidation can also be achieved through standard coupling reactions of a carboxylated pyridine derivative with an amine. whiterose.ac.ukgoogle.com

| Process | Starting Material | Reagents & Conditions | Product Type |

| Amidation (from acid) | Pyridine-carboxylic acid derivative | Amine, coupling agent (e.g., HATU, EDCI). whiterose.ac.uk | Pyridine-carboxamide |

| Sulfonamide Formation | Aminopyridine derivative | Sulfonyl chloride, base. nih.gov | N-pyridyl sulfonamide |

| Nucleophilic Amination | Dihalopyridine derivative | Amine (e.g., methylamine), solvent (e.g., EtOH, DMF). pharm.or.jpresearchgate.net | Amino-halopyridine |

Table 2: Representative amidation and amination processes applicable to the pyridine core.

Carbon-carbon bond formation, particularly through arylation, is commonly achieved using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. libretexts.orgyonedalabs.com This reaction typically involves coupling an organoboron reagent (a boronic acid or boronate ester) with a halide. libretexts.org In the context of substituted methoxypyridines, a synthetic route may involve the Miyaura borylation of a halo-substituted precursor, such as 5-bromo-2-methoxypyridin-3-amine, to create the necessary boronate ester intermediate. nih.gov This intermediate can then be coupled with various aryl or heteroaryl halides under Suzuki conditions to introduce diverse aryl groups. nih.govscholaris.ca

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronate and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyonedalabs.com

| Reaction | Catalyst System | Substrates | Product |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃). scholaris.ca | Pyridyl-boronate ester + Aryl halide OR Pyridyl-halide + Aryl boronic acid. nih.goviucr.org | Aryl-substituted pyridine |

Table 3: Typical conditions for Suzuki-Miyaura arylation.

Amidation and Amination Processes

Transformations of Existing Substituents

The existing methoxy and fluorine groups on the this compound ring are not merely passive substituents; they can be actively transformed to further elaborate the molecular structure.

The methoxy group at the C-2 position can be a versatile handle for further functionalization. One common transformation is demethylation to reveal the corresponding pyridinol (or pyridone) tautomer. This is often accomplished using strong acids like hydrobromic acid (HBr). nih.gov For instance, demethylation of a methoxypyridine derivative has been used to prepare the corresponding pyridinol analog. nih.gov

Transetherification, the exchange of the methoxy group for another alkoxy group, is also a known reaction for 2-methoxypyridines. This transformation typically requires specific catalysts, such as silver oxide, in the presence of an alcohol to facilitate the exchange.

| Transformation | Reagents & Conditions | Resulting Functional Group |

| Demethylation | Strong acid (e.g., HBr). nih.gov | 2-Hydroxyl |

| Transetherification | Alcohol, Catalyst (e.g., Silver oxide). | 2-Alkoxy (e.g., ethoxy, propoxy) |

Table 4: Common transformations of the 2-methoxy group.

The fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen and the halogens themselves. organicchemistrytutor.comiscnagpur.ac.in In SNAr reactions, fluorine is often an excellent leaving group due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and makes the carbon atom highly electrophilic. organicchemistrytutor.comiscnagpur.ac.in

In dihalopyridine systems, selective substitution of one fluorine atom is often possible. Studies on methyl 2,6-difluoropyridine-3-carboxylate show that nucleophiles like sodium methoxide (B1231860) can selectively substitute the fluorine at the C-2 or C-6 position depending on the solvent. pharm.or.jpresearchgate.net For this compound, the C-4 position is generally expected to be more reactive toward nucleophilic attack than the C-3 position due to electronic factors. This allows for the selective introduction of various nucleophiles, including alkoxides, thiolates, and amines, at the C-4 position.

Halogen exchange reactions provide another route to functionalize the ring by replacing fluorine with other halogens. This can be achieved using reagents such as potassium fluoride (B91410) mixed with cesium fluoride (KF/CsF) in a polar aprotic solvent or with HF-base systems like triethylamine (B128534) tris(hydrogen fluoride). researchgate.netgoogle.com

| Reaction | Reagents | Expected Outcome |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., NaOMe, R-NH₂, R-SH). pharm.or.jpresearchgate.net | Selective replacement of a fluorine atom (likely at C-4) with the nucleophile. |

| Halogen Exchange | KF/CsF, phase transfer catalyst; or HF-base complex. researchgate.netgoogle.com | Exchange of fluorine for another halogen (e.g., chlorine). |

Table 5: Strategies for the conversion and exchange of fluorine atoms.

Chemical Manipulations of the Methoxy Group (e.g., Demethylation, Transetherification)

Strategies for Late-Stage Functionalization of Complex Pyridine Scaffolds

Late-stage functionalization (LSF) is a pivotal strategy in medicinal chemistry and drug discovery, enabling the modification of complex molecules at a late point in their synthesis. This approach allows for the rapid generation of diverse analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. The pyridine scaffold, a ubiquitous heterocycle in pharmaceuticals, is a prime target for LSF. The introduction of fluorine atoms and other functional groups can significantly modulate the biological activity of these compounds. nih.gov This section focuses on the derivatization and selective functionalization of complex pyridine scaffolds, with a particular emphasis on strategies involving fluorinated methoxypyridine derivatives.

The regioselectivity of functionalization is a critical challenge in pyridine chemistry, influenced by both steric and electronic factors. The strategic placement of substituents, such as fluoro and methoxy groups, can direct subsequent reactions to specific positions on the pyridine ring. For instance, the fluorine atom at the 2-position of a pyridine ring is prone to nucleophilic aromatic substitution (SNAr), providing a versatile handle for introducing a wide range of functionalities. researchgate.net

One notable strategy involves the use of this compound as a building block. The fluorine atoms at the 3- and 4-positions activate the ring for nucleophilic attack, while the methoxy group at the 2-position can also be a site for derivatization or a directing group. For example, the reaction of methyl 2,6-difluoropyridine-3-carboxylate with a methoxide anion demonstrates the influence of reaction conditions on regioselectivity. In solvents like acetonitrile, dichloromethane, and THF, the 2-methoxy product is favored. However, in methanol (B129727), the 6-methoxy derivative becomes the major product. pharm.or.jp This highlights the nuanced control that can be exerted over functionalization pathways.

Furthermore, the conversion of a methoxy group to a pyridone is a valuable transformation. For instance, the ether cleavage of 4-fluoro-2-methoxypyridine (B1296431) using trimethylsilyl iodide yields 4-fluoro-2-pyridone, an analogue of uracil. researchgate.net This type of transformation can be crucial for accessing different classes of bioactive compounds.

The development of novel difluoromethylation and other functionalization methods continues to expand the toolkit for LSF. rsc.orgacs.org These methods often employ transition-metal catalysis or photoredox conditions to achieve high selectivity and functional group tolerance. sioc-journal.cn For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to introduce aryl or heteroaryl groups onto the pyridine core.

The following data table summarizes various derivatization strategies for fluorinated pyridine compounds, showcasing the versatility of these scaffolds in late-stage functionalization.

| Starting Material | Reagents and Conditions | Product(s) | Key Transformation | Reference |

| Methyl 2,6-difluoropyridine-3-carboxylate | NaOMe, CH2Cl2, 5 °C | Methyl 6-fluoro-2-methoxypyridine-3-carboxylate and Methyl 2-fluoro-6-methoxypyridine-3-carboxylate | Nucleophilic Aromatic Substitution (SNAr) | pharm.or.jp |

| Methyl 2,6-difluoropyridine-3-carboxylate | NaOMe, MeOH, 5 °C | Methyl 2-fluoro-6-methoxypyridine-3-carboxylate (major) | Regioselective SNAr | pharm.or.jp |

| 4-Fluoro-2-methoxypyridine | Trimethylsilyl iodide | 4-Fluoro-2-pyridone | Ether Cleavage | researchgate.net |

| 5-Bromo-2-methoxypyridine (B44785) | 3,5-Difluorophenylboronic acid, Pd catalyst | 5-(3,5-Difluorophenyl)-2-methoxypyridine (B1445569) | Suzuki-Miyaura Coupling | |

| 2-Methoxypyridine (B126380) | n-Butyllithium, then electrophile | 5-substituted-2-methoxypyridine | Directed Lithiation and Electrophilic Substitution | |

| 4-Methoxypyridine | Ethyl bromodifluoroacetate, K2CO3, DMF | N-Difluoromethyl-4-pyridone | N-difluoromethylation and demethylation | rsc.orgrsc.org |

These examples underscore the power of strategic derivatization and functionalization in creating a diverse array of complex pyridine-based molecules for various scientific applications. The ability to selectively modify these scaffolds at late stages is a significant advantage in the rapid development of new chemical entities.

Applications of 3,4 Difluoro 2 Methoxypyridine As a Building Block in Organic Synthesis

Synthesis of Complex Polycyclic and Heterocyclic Ring Systems (e.g., Benzofuropyridines)

3,4-Difluoro-2-methoxypyridine serves as a key starting material for the synthesis of complex fused heterocyclic systems, most notably benzofuropyridines. These tricyclic compounds, which contain annulated pyridine (B92270), furan (B31954), and benzene (B151609) rings, have garnered attention for their diverse biological activities and potential applications in materials science, such as in organic light-emitting diodes (OLEDs). ljmu.ac.uk

A highly efficient, one-pot procedure has been developed for the synthesis of benzofuropyridines from fluoropyridines like this compound. ljmu.ac.uknih.gov This method involves a sequence of reactions including directed ortho-lithiation, zincation, Negishi cross-coupling with a 2-bromophenyl acetate (B1210297), and a final intramolecular nucleophilic aromatic substitution (SNAr). ljmu.ac.uknih.gov The fluorine atoms on the pyridine ring are crucial for the final SNAr step, facilitating the ring closure to form the furan ring. This streamlined approach allows for the facile assembly of a diverse range of benzofuro[2,3-b]pyridines and benzofuro[2,3-c]pyridines. nih.gov

Alternative strategies for synthesizing benzofuropyridines often rely on more elaborate starting materials or harsher reaction conditions. ljmu.ac.uknih.gov For instance, methods involving palladium-catalyzed Stille coupling utilize toxic organotin reagents, while others require the pre-formation of biaryl phenols followed by cyclization. ljmu.ac.uknih.gov The use of this compound provides a more direct and environmentally benign route to these valuable heterocyclic scaffolds. nih.gov

Role in the Construction of Structurally Diverse Molecular Scaffolds

The reactivity of this compound makes it an ideal platform for the construction of structurally diverse molecular scaffolds. whiterose.ac.uk The term "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. google.com The development of novel scaffolds is a critical endeavor in drug discovery, aiming to explore new areas of chemical space and identify compounds with desired biological activities. whiterose.ac.uk

The pyridine ring itself is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs. ljmu.ac.uknih.gov The introduction of fluorine atoms, as in this compound, can significantly modulate the physicochemical properties of the resulting scaffolds, including their metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.org The methoxy (B1213986) group provides a handle for further functionalization or can influence the electronic nature of the pyridine ring.

By leveraging the differential reactivity of the fluorine atoms and the methoxy group, chemists can selectively introduce a variety of substituents at different positions of the pyridine ring, leading to a wide array of molecular architectures. This modular approach allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. whiterose.ac.uk

Enabling Synthesis of Other Fluorinated Pyridine Derivatives

This compound is a valuable precursor for the synthesis of a wide range of other fluorinated pyridine derivatives. The presence of two fluorine atoms allows for selective functionalization through nucleophilic aromatic substitution reactions. Depending on the reaction conditions and the nucleophile used, one or both fluorine atoms can be displaced, leading to mono- or di-substituted pyridine products.

For example, the reaction of polysubstituted 1,2-dihydropyridines with electrophilic fluorinating agents like Selectfluor® can yield fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding pyridines. nih.gov This highlights a pathway where a fluorinated pyridine derivative can be further modified to introduce additional fluorine atoms or other functionalities.

Furthermore, the development of novel fluorination and difluoromethylation methods expands the toolbox for modifying pyridine-containing molecules. rsc.orgrsc.org For instance, a transition-metal-free method for the N-difluoromethylation of pyridines using ethyl bromodifluoroacetate has been reported. rsc.orgrsc.org While not directly starting from this compound, this demonstrates the ongoing interest in creating novel fluorinated pyridine structures. The difluoromethyl group (CF2H) is of particular interest as it can act as a lipophilic bioisostere for hydroxyl and thiol groups. rsc.orgrsc.org

The ability to selectively functionalize this compound allows for the synthesis of a diverse library of fluorinated pyridines with tailored electronic and steric properties for various applications.

Precursors for Advanced Materials (e.g., Fluoropolymers, Fluorinated Network Materials)

Fluorinated organic compounds are crucial building blocks for advanced materials due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical resistance, and hydrophobicity. mdpi.com While specific research detailing the direct use of this compound in the synthesis of fluoropolymers or fluorinated network materials is not extensively documented in the provided search results, its parent class of fluorinated pyridines, such as perfluoropyridine (PFPy), has been utilized for such purposes. mdpi.comresearchgate.net

PFPy is a highly reactive molecule that readily undergoes nucleophilic aromatic substitution, making it a versatile monomer for the synthesis of fluoropolymers and cross-linked network materials. mdpi.comresearchgate.net These materials find applications in areas requiring high performance, such as specialty coatings, membranes, and optical devices.

Given its structural similarity and the reactivity of its fluorine atoms, this compound could potentially serve as a monomer or a cross-linking agent in the synthesis of novel fluorinated polymers and network materials. The methoxy group could either be retained to influence the material's properties or be converted to other functional groups to facilitate polymerization or cross-linking. The incorporation of such a difluorinated methoxypyridine unit into a polymer backbone could lead to materials with tailored refractive indices, dielectric constants, and surface properties. The development of advanced materials from fluorinated building blocks like this compound remains an active area of research. mdpi.com

Computational and Theoretical Investigations of 3,4 Difluoro 2 Methoxypyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the complex many-electron problem, DFT allows for the accurate calculation of molecular geometries, reaction energies, and various spectroscopic properties.

DFT calculations offer a detailed picture of the electronic landscape of 3,4-Difluoro-2-methoxypyridine. The electron-withdrawing nature of the two fluorine atoms significantly influences the electron distribution in the pyridine (B92270) ring, while the methoxy (B1213986) group acts as an electron-donating group.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. In fluorinated pyridine derivatives, the fluorine atoms tend to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridines. The methoxy group, being electron-donating, partially counteracts this effect. The energy gap between the HOMO and LUMO influences the molecule's kinetic stability and its electronic transition properties. For analogous compounds, DFT calculations using functionals like B3LYP have been employed to estimate these values. inoe.ro

Table 1: Inferred Theoretical Electronic Properties of this compound (Note: These are estimated values based on studies of analogous fluorinated and methoxylated pyridines)

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

|---|---|---|

| HOMO Energy | Lowered by fluorine atoms, raised by methoxy group | Electron-withdrawing F atoms stabilize orbitals; electron-donating OMe group destabilizes them. |

| LUMO Energy | Significantly lowered by fluorine atoms | Strong inductive effect of fluorine enhances electrophilicity. |

| HOMO-LUMO Gap | Moderate | Influenced by the competing effects of the fluoro and methoxy substituents. |

| Electron Density | Reduced on the pyridine ring, especially at positions ortho and para to the fluorine atoms. | Strong electronegativity of fluorine atoms polarizes the ring. |

Computational methods are invaluable for mapping reaction pathways and characterizing the high-energy transition states that govern reaction rates. smu.edu For reactions involving this compound, such as nucleophilic aromatic substitution (SₙAr), DFT can be used to model the entire reaction coordinate. researchgate.net

The mechanism of such reactions typically involves the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. The fluorine atoms in this compound are expected to stabilize this anionic transition state through their strong inductive electron-withdrawing effect, thereby facilitating the substitution process. Computational studies can locate the geometry of the transition state and calculate its energy barrier, providing a quantitative measure of the reaction rate. nih.gov For instance, in related systems, SN2 transition structures have been successfully modeled using DFT with the inclusion of solvent effects (e.g., via the Polarizable Continuum Model, PCM). researchgate.net

A primary goal of theoretical chemistry is to predict how and where a molecule will react. For this compound, several reactive sites exist, including the ring carbon atoms (for electrophilic or nucleophilic attack) and the ring nitrogen (for protonation or alkylation).

Computational models can predict the most likely sites of reaction. For electrophilic aromatic substitution, reactivity is often predicted by calculating the relative energies of the potential intermediates (σ-complexes). nih.gov Methods like calculating Fukui indices can also identify the most nucleophilic or electrophilic sites on the molecule.

For deprotometalation reactions, C-H acidity is the determining factor. DFT calculations on related fluoro- and methoxy-pyridines have shown that fluorine atoms significantly acidify adjacent C-H bonds. researchgate.net Based on studies of 2-fluoropyridine (B1216828) and 2,6-difluoropyridine (B73466) where deprotonation occurs at C3 and C3/C5 respectively, it can be inferred that the C-H bond at the C-5 position of this compound would be the most acidic and therefore the most likely site for deprotonation. researchgate.net The methoxy group at C-2 directs lithiation to the C-3 position in 2-methoxypyridine (B126380), but this position is blocked by a fluorine atom in the target molecule.

Table 2: Predicted Regioselectivity for this compound

| Reaction Type | Most Probable Site(s) | Rationale |

|---|---|---|

| Electrophilic Attack | C-5 | The methoxy group is an ortho-, para-director, activating C-3 (blocked) and C-5. The C-5 position is least deactivated by the fluorine atoms. |

| Nucleophilic Attack | C-4, C-3 | Fluorine atoms are good leaving groups in SₙAr reactions and strongly activate the positions they are attached to. |

| Deprotonation (Metalation) | C-5 | The C-H at C-5 is predicted to be the most acidic due to the activating effect of the adjacent fluorine at C-4. researchgate.net |

Reaction Mechanism Elucidation and Transition State Analysis

Acidity and Basicity Predictions (e.g., pKa Calculations in various solvents)

The basicity of this compound is determined by the availability of the lone pair of electrons on the ring nitrogen atom. The electron-withdrawing fluorine atoms decrease the electron density on the nitrogen, making it less basic (i.e., having a lower pKa for its conjugate acid) than pyridine or 2-methoxypyridine. The electron-donating methoxy group slightly counteracts this effect.

In addition to the basicity of the nitrogen, the acidity of the C-H protons can be calculated. These calculations are particularly relevant for understanding deprotonation reactions. DFT calculations of C-H acidity (expressed as pKa values) in THF have been performed for various substituted pyridines. researchgate.netresearchgate.net These studies show that substituents have a profound impact on the pKa of ring protons. A fluorine atom, for example, dramatically increases the acidity of protons at adjacent positions. researchgate.net

Table 3: Calculated pKa (THF) Values for Parent Pyridines and Inferred Acidity

| Compound | Position | Calculated pKa (THF) | Reference |

|---|---|---|---|

| 2-Methoxypyridine | C-3 | 38.6 | researchgate.net |

| C-4 | 41.1 | researchgate.net | |

| C-5 | 40.0 | researchgate.net | |

| C-6 | 36.3 | researchgate.net | |

| 3-Methoxypyridine (B1141550) | C-2 | 34.6 | researchgate.net |

| C-4 | 36.7 | researchgate.net |

| This compound | C-5 | Predicted to be most acidic C-H | Based on the acidifying effect of adjacent fluorine atoms. researchgate.net |

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

Though not a classic hydrogen bond donor, this compound can participate in various non-covalent interactions. Organically bound fluorine has a known, albeit weak, ability to act as a hydrogen bond acceptor. nih.gov

Intramolecular Interactions: The proximity of the methoxy group's hydrogen atoms to the fluorine at C-3 could lead to weak C-H···F intramolecular interactions. Such interactions, while energetically modest, can influence the molecule's preferred conformation.

Intermolecular Interactions: In a condensed phase or a biological environment, the molecule can engage in several types of intermolecular forces. khanacademy.org

Hydrogen Bonding: The nitrogen atom and the oxygen of the methoxy group can act as hydrogen bond acceptors from protic solvents or other molecules. The fluorine atoms can also act as weak H-bond acceptors. nih.govnih.gov

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its electronegative F, N, and O atoms, leading to dipole-dipole attractions between molecules.

π–π Stacking: The aromatic pyridine ring can stack with other aromatic systems, an interaction that is common in the crystal structures of such molecules.

Analysis of the Cambridge Structural Database (CSD) for analogous compounds reveals that intermolecular F···H contacts are a common feature in the crystal packing of fluorinated organic molecules. nih.gov

Conformational Analysis and Stereochemical Considerations

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org For this compound, the primary source of conformational isomerism is the rotation around the C2-Oxygen single bond of the methoxy group.

Two main planar conformations can be envisioned:

A conformation where the methyl group is oriented syn to the C-3 position (pointing towards the fluorine atom).

A conformation where the methyl group is oriented anti to the C-3 position (pointing away from the fluorine atom).

The relative stability of these conformers is determined by a balance of steric and electronic effects. Steric hindrance between the methyl group and the C-3 fluorine atom would disfavor the syn conformation. Computational analysis can quantify the energy difference between these conformers and determine the rotational energy barrier. Such studies on related phenoxyalkylamines have shown that conformational preferences can significantly impact biological activity by dictating the relative orientation of key functional groups. nih.gov Understanding the preferred conformation of this compound is essential for predicting how it will interact with other molecules, such as enzyme active sites or crystal lattice neighbors.

Advanced Spectroscopic and Analytical Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3,4-Difluoro-2-methoxypyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and substitution pattern.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring, in addition to a singlet for the methoxy (B1213986) group protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating methoxy group. The coupling between the two aromatic protons would be observed, as well as smaller couplings to the fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal six unique carbon signals. The carbon atoms directly bonded to the fluorine atoms would exhibit large one-bond carbon-fluorine couplings (¹JCF). The chemical shifts of the ring carbons would be significantly affected by the fluorine and methoxy substituents, providing key information for their precise assignment.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms at the C-3 and C-4 positions. The coupling between these two fluorine atoms (³JFF) would be a characteristic feature of the spectrum.

Table 7.1.1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.5 - 7.8 | d | JHH ≈ 5-7 | H-6 |

| ¹H | 6.8 - 7.1 | dd | JHH ≈ 5-7, JHF ≈ 2-4 | H-5 |

| ¹H | ~4.0 | s | - | -OCH₃ |

| ¹³C | 155 - 160 | d | ¹JCF ≈ 240-260 | C-4 |

| ¹³C | 145 - 150 | d | ¹JCF ≈ 250-270 | C-3 |

| ¹³C | 140 - 145 | d | ²JCF ≈ 15-25 | C-2 |

| ¹³C | 130 - 135 | dd | ²JCF ≈ 10-20, ³JCF ≈ 5-10 | C-6 |

| ¹³C | 110 - 115 | dd | ²JCF ≈ 15-25, ³JCF ≈ 3-7 | C-5 |

| ¹³C | ~55 | s | - | -OCH₃ |

| ¹⁹F | -130 to -140 | d | ³JFF ≈ 15-25 | F-4 |

Note: The predicted data in this table is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound (C₆H₅F₂NO), high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule, with potential losses of the methoxy group, fluorine, and cleavage of the pyridine ring, providing further structural information.

Table 7.2.1: Predicted Mass Spectrometry Data for this compound

| Technique | Predicted m/z | Assignment |

|---|---|---|

| HRMS (ESI+) | [M+H]⁺ | Exact mass of the protonated molecule |

| EI-MS | [M]⁺ | Molecular ion |

| EI-MS | [M-CH₃]⁺ | Loss of a methyl radical |

| EI-MS | [M-OCH₃]⁺ | Loss of a methoxy radical |

Note: The predicted fragmentation is based on general fragmentation patterns of similar aromatic compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Property Studies

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-F stretching vibrations, C-O stretching of the methoxy group, and the aromatic C=C and C=N stretching vibrations of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would exhibit absorption maxima corresponding to the π → π* and n → π* transitions of the aromatic system. The position of these absorptions would be influenced by the electronic effects of the fluorine and methoxy substituents.

Table 7.3.1: Predicted Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopy | Predicted Absorption | Assignment |

|---|---|---|

| IR | 1300-1000 cm⁻¹ | C-F stretching |

| IR | 1250-1000 cm⁻¹ | C-O stretching (methoxy) |

| IR | 1600-1450 cm⁻¹ | Aromatic C=C and C=N stretching |

Note: The predicted absorption ranges are based on typical values for similar functional groups and aromatic systems.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide detailed information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as π-stacking or halogen bonding. This data would offer invaluable insights into the molecule's packing in the crystal lattice. However, no published crystal structure for this specific compound has been found in the current literature.

Future Research Directions and Unresolved Challenges in the Field

Development of More Efficient and Environmentally Benign Synthetic Routes

The synthesis of polysubstituted pyridines, particularly those with multiple fluorine atoms, often involves harsh conditions, multi-step procedures, and the use of hazardous reagents. Future research must prioritize the development of more sustainable and efficient synthetic pathways to 3,4-Difluoro-2-methoxypyridine.

Current approaches to analogous compounds often rely on nucleophilic aromatic substitution (SNAr) on more heavily halogenated precursors. For instance, the synthesis of methoxy-difluoropyridine derivatives can involve the reaction of a trifluoropyridine or a chloro-difluoropyridine with sodium methoxide (B1231860). pharm.or.jp The regioselectivity of such reactions is a significant hurdle, with the outcome often depending heavily on the solvent and reaction conditions. pharm.or.jp Research indicates that in solvents with lower polarity like THF, substitution at the 2-position is often favored, whereas polar protic solvents like methanol (B129727) can promote substitution at other positions. pharm.or.jp

Future synthetic strategies should focus on:

Late-stage Fluorination: Developing methods for the selective introduction of fluorine onto a pre-functionalized 2-methoxypyridine (B126380) ring, potentially using modern electrophilic or nucleophilic fluorinating agents.

Catalytic Methods: Exploring transition-metal-catalyzed cross-coupling reactions to construct the substituted pyridine (B92270) core, which could offer milder conditions and improved regiocontrol.

Flow Chemistry: Utilizing microreactor technology to safely handle potentially hazardous intermediates and reagents, improve reaction efficiency, and allow for precise control over reaction parameters to maximize the yield of the desired isomer.

Bio-catalysis: Investigating enzymatic approaches for the synthesis, which could offer unparalleled selectivity and a significantly improved environmental profile.

| Precursor Type | Potential Synthetic Route | Key Challenge |

| Trifluoropyridine (e.g., 2,3,4-trifluoropyridine) | Regioselective SNAr with sodium methoxide | Controlling selectivity to displace the C-2 fluorine over others. |

| Dichloro- or Bromo-fluoropyridine | Halogen exchange fluorination followed by methoxylation | Achieving complete and selective halogen exchange; controlling regioselectivity of methoxylation. |

| Substituted Pyridone | O-methylation followed by deoxydifluorination | Development of selective difluorination reagents for pyridone systems. |

Exploration of Novel Reactivity Patterns for Further Functionalization

The electronic nature of this compound suggests a rich and complex reactivity profile ripe for exploration. The two fluorine atoms strongly activate the pyridine ring towards nucleophilic attack, while the methoxy (B1213986) group provides an ortho- and para-directing influence for potential electrophilic reactions, though the latter are generally difficult on such an electron-deficient ring.

Future research should systematically investigate the functionalization at the remaining C-5 and C-6 positions:

Nucleophilic Aromatic Substitution (SNAr): The fluorine at the C-4 position is expected to be the most labile towards SNAr due to its para relationship to the ring nitrogen, which stabilizes the Meisenheimer intermediate. This offers a prime site for introducing a wide range of nucleophiles (amines, thiols, alkoxides).

Directed ortho-Metalation (DoM): The methoxy group at C-2 could potentially direct metalation to the C-3 position. However, the presence of the adjacent fluorine atom complicates this, as C-F bonds can also interact with metalating agents. A more likely scenario is deprotonation at C-5 or C-6, guided by the electron-withdrawing effects of the fluorine atoms. researchgate.net Exploring different lithiating agents and conditions will be crucial. researchgate.net

Cross-Coupling Reactions: Once functionalized via SNAr or DoM (e.g., through iodination or borylation), the resulting derivatives could be used in Suzuki, Stille, or Sonogashira cross-coupling reactions to build molecular complexity.

Expanding the Utility of the Compound in Complex Molecule Synthesis

Fluorinated pyridines are highly sought-after building blocks for pharmaceuticals and agrochemicals, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability. researchgate.net this compound is a scaffold that could be instrumental in the design of novel bioactive molecules.

Future work in this area should aim to:

Synthesize Libraries of Derivatives: Utilize the reactivity patterns explored in section 8.2 to generate a diverse library of 5- and 6-substituted 3,4-difluoro-2-methoxypyridines.

Incorporate into Known Pharmacophores: Replace existing aromatic rings in known drugs or biologically active compounds with the this compound core to study the structure-activity relationship (SAR) and potentially develop second-generation drugs with improved properties.

Develop Novel Macrocycles: Use the difunctional or trifunctional nature of this scaffold to synthesize novel macrocyclic compounds, which are of increasing interest in drug discovery. researchgate.net

Addressing Persistent Challenges in Regioselectivity and Stereoselectivity

The primary challenge underpinning the future utility of this compound is control over selectivity.

Regioselectivity in Functionalization: When reacting this compound with a nucleophile, there will be a competition between substitution at the C-4 and C-6 positions. While the C-4 position is activated by the ring nitrogen, the C-6 position is activated by the C-5 fluorine (if present in a precursor) and ortho to the nitrogen. Overcoming this requires a deep understanding of the subtle electronic and steric effects at play, which can only be achieved through extensive experimental screening and computational modeling. pharm.or.jpnih.gov

Stereoselectivity: When introducing new substituents, particularly at the C-5 or C-6 positions, that can serve as a handle for creating a new chiral center, controlling the stereochemical outcome will be paramount. Future research will need to focus on developing asymmetric methods, perhaps using chiral catalysts or auxiliaries, to access single enantiomers of complex derivatives for evaluation in biological systems.

Q & A

Q. What are the optimal synthetic routes for 3,4-Difluoro-2-methoxypyridine, and how can reaction conditions be optimized for scalability?

Methodological Answer: The synthesis typically begins with commercially available precursors such as 3,4-difluorophenol and 2-chloromethylpyridine. The reaction proceeds under basic conditions (e.g., NaOH or K₂CO₃) to facilitate nucleophilic substitution. For scalability, continuous flow reactors are recommended to enhance yield (up to 85% reported) and reduce impurities by maintaining precise control over temperature and mixing . Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yield |

| Reaction Time | 6–8 hours | Reduced side products |

| Solvent | DMF or DMSO | Improved solubility |

Q. How do fluorine substituents influence the reactivity and stability of this compound?

Methodological Answer: Fluorine atoms at the 3- and 4-positions increase electron-withdrawing effects, enhancing the compound’s stability against hydrolysis and oxidation. This is critical for applications in medicinal chemistry, where metabolic stability is prioritized. Computational studies (e.g., DFT calculations) can quantify the electronic effects, while experimental stability assays under acidic/alkaline conditions (pH 2–12) validate resistance to degradation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of toxic fumes.

- Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Firefighters should use CO₂ or dry chemical powder extinguishers and wear self-contained breathing apparatus .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the functionalization of this compound?

Methodological Answer: Regioselectivity in substitution reactions is influenced by steric and electronic factors. For example:

- Directed C-H Functionalization: Use directing groups (e.g., boronic acids) with palladium catalysts (Pd(PPh₃)₄) to target specific positions.

- Electrophilic Aromatic Substitution: Activate the pyridine ring via Lewis acids (e.g., AlCl₃) to direct substituents to the para-methoxy position.

A comparative analysis of reaction outcomes under varying catalysts and temperatures is recommended to optimize selectivity .

Q. What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

| Technique | Application | Example Parameters |

|---|---|---|

| NMR Spectroscopy | Confirm substitution pattern and purity | ¹H NMR (400 MHz, CDCl₃): δ 8.2 (d, 1H), 4.1 (s, 3H) |

| HPLC-MS | Quantify impurities and degradation products | C18 column, 0.1% TFA in H₂O/MeOH gradient |

| X-ray Crystallography | Resolve 3D structure and intermolecular interactions | Single-crystal analysis at 100 K |

Q. How can contradictory data from different synthetic methodologies for this compound be resolved?

Methodological Answer: Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). A systematic approach includes:

- Design of Experiments (DoE): Use factorial designs to isolate variables affecting yield/purity.

- Kinetic Studies: Monitor reaction progress via in-situ FTIR or HPLC to identify intermediate bottlenecks.

For example, discrepancies in coupling reaction yields (50–75%) may stem from oxygen sensitivity of palladium catalysts, which can be mitigated by degassing solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.